(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is a natural product found in Andrachne aspera with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC4017242
InChI: InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8+/m0/s1
SMILES: CC(CC1CCCCN1)O
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

CAS No.:

Cat. No.: VC4017242

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol -

Specification

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name (2S)-1-[(2R)-piperidin-2-yl]propan-2-ol
Standard InChI InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8+/m0/s1
Standard InChI Key GFKFBLJVPWRDEL-JGVFFNPUSA-N
Isomeric SMILES C[C@@H](C[C@H]1CCCCN1)O
SMILES CC(CC1CCCCN1)O
Canonical SMILES CC(CC1CCCCN1)O

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position by a propan-2-ol group. The stereochemistry is explicitly defined:

  • The piperidine ring’s C2 position adopts an R configuration.

  • The propan-2-ol group’s C2 hydroxyl-bearing carbon adopts an S configuration .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₇NOCalculated
Molecular Weight143.23 g/molCalculated
Stereochemical Centers2 (C2 of piperidine and C2 of propan-2-ol)

The structural similarity to pelletierine (1-[(2R)-piperidin-2-yl]propan-2-one, CID 3034881) suggests potential biochemical relevance, as pelletierine is a natural alkaloid with reported bioactivity.

Synthetic Strategies and Stereochemical Control

Retrosynthetic Analysis

Two primary routes emerge for synthesizing this compound:

  • Reduction of a Ketone Precursor: Hydrogenation of pelletierine (1-[(2R)-piperidin-2-yl]propan-2-one) using stereoselective catalysts could yield the target alcohol. Asymmetric transfer hydrogenation with chiral ligands (e.g., Noyori-type catalysts) may favor the S configuration at the propan-2-ol center.

  • Organometallic Cyclization: Methods from organozinc chemistry, as detailed in , could construct the piperidine ring while introducing the propan-2-ol substituent. For example, copper-catalyzed reactions of β-aminoalkyl zinc iodides with chlorinated alkenes, followed by cyclization, have been used to synthesize analogous 5-methylene piperidines .

Stereochemical Challenges

  • Piperidine Ring Formation: The R configuration at C2 of the piperidine ring may be controlled via chiral auxiliaries or asymmetric catalysis during cyclization .

  • Propan-2-ol Stereocenter: Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) during reduction of a ketone intermediate (e.g., pelletierine) could ensure the S configuration .

Table 2: Synthetic Route Comparison

MethodAdvantagesLimitations
Ketone ReductionHigh stereoselectivityRequires chiral catalysts
Organometallic CyclizationModular scaffold assemblyMulti-step optimization needed

Physicochemical Properties and Stability

Predicted Properties

While experimental data for (2S)-1-[(2R)-piperidin-2-yl]propan-2-ol are scarce, analogous compounds provide insights:

  • Solubility: Likely polar due to the hydroxyl group, with moderate solubility in water and alcohols .

  • Boiling Point: Estimated ~200–220°C (similar to piperidine derivatives with comparable molecular weights) .

  • pKa: The piperidine nitrogen (pKa ~11) and hydroxyl group (pKa ~16–18) suggest dual basic and weakly acidic character.

Stability Considerations

  • Oxidation: The secondary alcohol may oxidize to a ketone under strong oxidizing conditions, reverting to pelletierine .

  • Hygroscopicity: Likely hygroscopic due to the hydroxyl group, necessitating anhydrous storage.

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